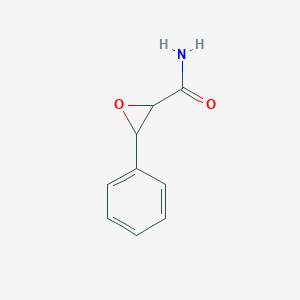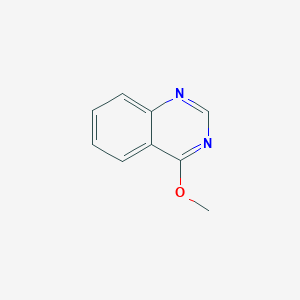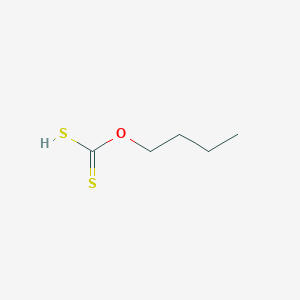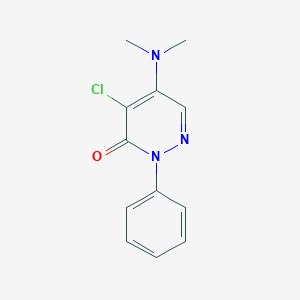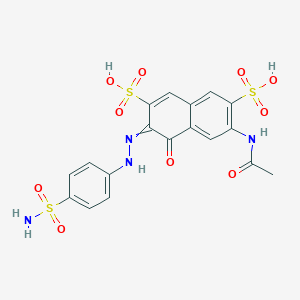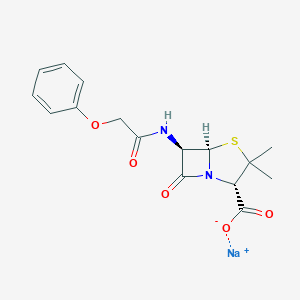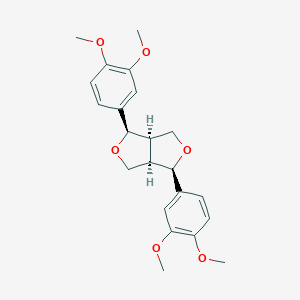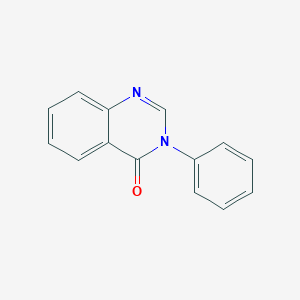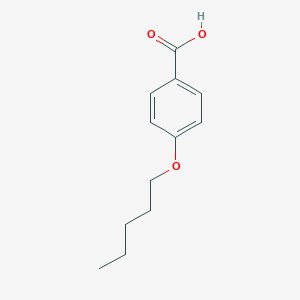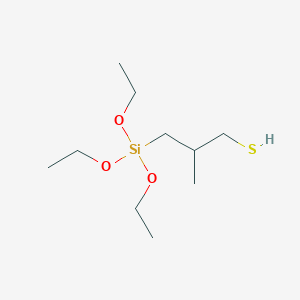
2-Methyl-3-(triethoxysilyl)propanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(triethoxysilyl)propanethiol is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfur-containing compound that contains a triethoxysilyl group, which makes it highly reactive and able to bond to a variety of surfaces. This compound has found applications in various fields, including materials science, chemistry, and biology.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propanethiol is based on its ability to form covalent bonds with surfaces that contain hydroxyl groups. The triethoxysilane group reacts with the hydroxyl groups on the surface, while the thiol group reacts with other thiol groups on the surface or with other molecules containing thiol groups. This results in the formation of a stable covalent bond between the surface and the compound.
Biochemische Und Physiologische Effekte
2-Methyl-3-(triethoxysilyl)propanethiol is not intended for use in living organisms and has not been extensively studied for its biochemical or physiological effects. However, it is known to be a reactive compound that can form covalent bonds with biological molecules such as proteins and DNA. This property has been exploited in various applications, including the immobilization of biomolecules for biosensing and bioanalytical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-3-(triethoxysilyl)propanethiol is its ability to form stable covalent bonds with surfaces. This makes it a useful tool for surface modification and immobilization of biomolecules. It is also a relatively simple compound to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of this compound. Its reactivity can make it difficult to handle, and it may require special precautions to ensure safe handling. Additionally, its use may be limited in certain applications due to its potential for non-specific binding to surfaces.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methyl-3-(triethoxysilyl)propanethiol. One area of interest is the development of new methods for surface modification and biomolecule immobilization using this compound. Another potential direction is the study of its interactions with biological molecules and its potential for use in biosensing and bioanalytical applications. Finally, there is potential for the development of new materials and devices based on the unique properties of this compound.
Synthesemethoden
The synthesis of 2-Methyl-3-(triethoxysilyl)propanethiol is typically carried out using a two-step process. The first step involves the reaction of 3-mercaptopropionic acid with triethylamine to form the corresponding amide. The second step involves the reaction of the amide with triethoxysilane in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction yields 2-Methyl-3-(triethoxysilyl)propanethiol, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(triethoxysilyl)propanethiol has found a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials, including metals, ceramics, and polymers. It can be used to functionalize surfaces with thiol groups, which can then be used for further chemical modification or to immobilize biomolecules such as proteins or DNA.
Eigenschaften
CAS-Nummer |
17980-28-8 |
|---|---|
Produktname |
2-Methyl-3-(triethoxysilyl)propanethiol |
Molekularformel |
C10H24O3SSi |
Molekulargewicht |
252.45 g/mol |
IUPAC-Name |
2-methyl-3-triethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-10(4)8-14/h10,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
IPJLELCCCCILNT-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(C)CS)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CC(C)CS)(OCC)OCC |
Andere CAS-Nummern |
17980-28-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




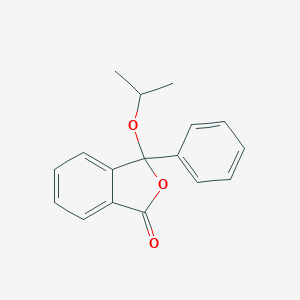
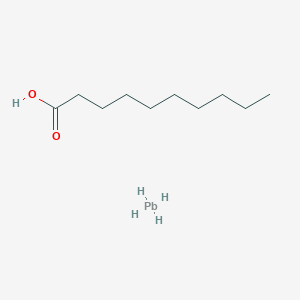
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
